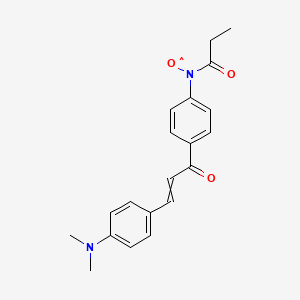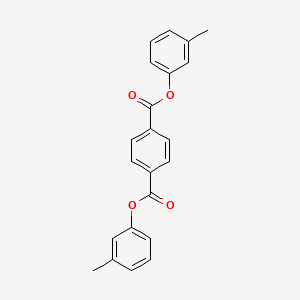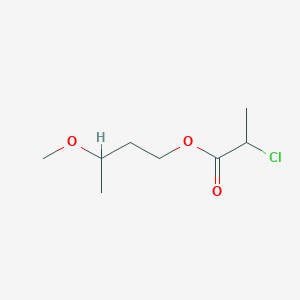
3-Methoxybutyl 2-chloropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxybutyl 2-chloropropanoate is an organic compound with the molecular formula C₈H₁₅ClO₃. It is a chlorinated ester, which means it contains both an ester functional group and a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybutyl 2-chloropropanoate typically involves the esterification of 2-chloropropanoic acid with 3-methoxybutanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reactants and catalysts. The process involves the use of industrial reactors equipped with temperature control and stirring mechanisms. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methoxybutyl 2-chloropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different esters.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce 2-chloropropanoic acid and 3-methoxybutanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, with the reaction typically carried out at room temperature.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reaction is usually performed at elevated temperatures (around 100°C).
Reduction: Lithium aluminum hydride is used as the reducing agent, and the reaction is conducted under anhydrous conditions to prevent the decomposition of the reagent.
Major Products Formed
Nucleophilic Substitution: Produces various substituted esters depending on the nucleophile used.
Hydrolysis: Yields 2-chloropropanoic acid and 3-methoxybutanol.
Reduction: Results in the formation of 3-methoxybutanol.
Scientific Research Applications
3-Methoxybutyl 2-chloropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methoxybutyl 2-chloropropanoate involves its interaction with nucleophiles and catalysts in chemical reactions. The ester group is susceptible to nucleophilic attack, leading to the formation of different products depending on the reaction conditions. The chlorine atom also plays a crucial role in substitution reactions, where it can be replaced by other nucleophiles.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybutyl 3-chloropropanoate: Similar in structure but with the chlorine atom located on the third carbon of the propanoate group.
Methyl 2-chloropropanoate: A simpler ester with a methyl group instead of the 3-methoxybutyl group.
Ethyl 2-chloropropanoate: Similar to methyl 2-chloropropanoate but with an ethyl group.
Uniqueness
3-Methoxybutyl 2-chloropropanoate is unique due to the presence of both a methoxy group and a chlorine atom, which allows it to participate in a variety of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in research and industrial processes.
Properties
CAS No. |
5434-49-1 |
|---|---|
Molecular Formula |
C8H15ClO3 |
Molecular Weight |
194.65 g/mol |
IUPAC Name |
3-methoxybutyl 2-chloropropanoate |
InChI |
InChI=1S/C8H15ClO3/c1-6(11-3)4-5-12-8(10)7(2)9/h6-7H,4-5H2,1-3H3 |
InChI Key |
WYURWESHSOIMIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C(C)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
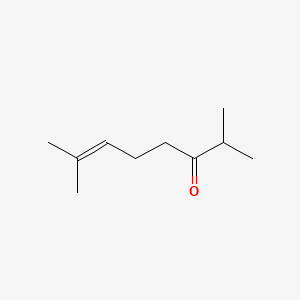
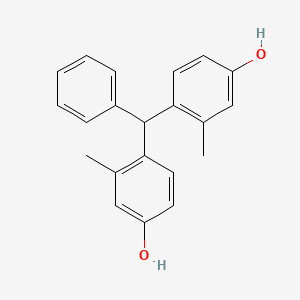
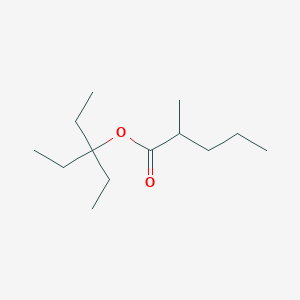
![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)
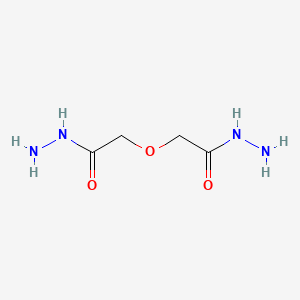
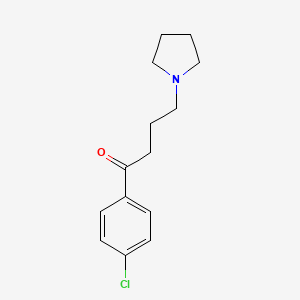
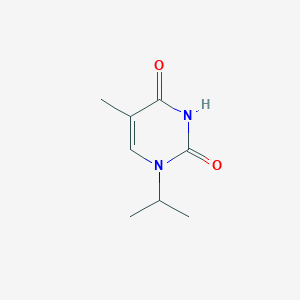
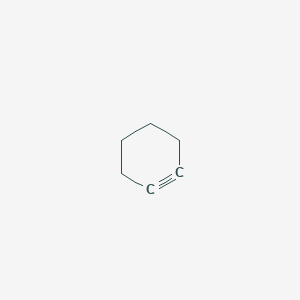
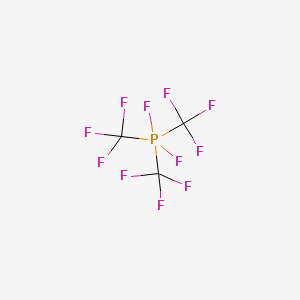
![2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole](/img/structure/B14742770.png)
![(1R,2S,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14742774.png)
